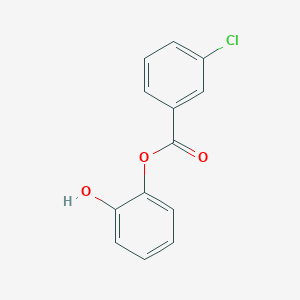

2-Hydroxyphenyl 3-chlorobenzoate

描述

2-Hydroxyphenyl 3-chlorobenzoate is an aromatic ester derived from 3-chlorobenzoic acid and 2-hydroxyphenol (catechol). The compound features a chlorine substituent at the meta position of the benzoate moiety and a hydroxyl group at the ortho position of the phenyl ester (Figure 1). This structural configuration confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group, which influences solubility and hydrogen-bonding interactions. The chlorine atom increases molecular stability and may affect biological activity or environmental persistence.

属性

分子式 |

C13H9ClO3 |

|---|---|

分子量 |

248.66g/mol |

IUPAC 名称 |

(2-hydroxyphenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C13H9ClO3/c14-10-5-3-4-9(8-10)13(16)17-12-7-2-1-6-11(12)15/h1-8,15H |

InChI 键 |

IBZMOJSHADBMDD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)OC(=O)C2=CC(=CC=C2)Cl |

规范 SMILES |

C1=CC=C(C(=C1)O)OC(=O)C2=CC(=CC=C2)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Hydroxyl Groups: The ortho-hydroxyl in 2-hydroxyphenyl 3-chlorobenzoate enhances solubility in polar solvents compared to non-hydroxylated analogs (e.g., 4-chlorophenyl 3-methylbenzoate) .

- Chlorine Position : Meta-chlorine (as in 3-chlorobenzoate derivatives) is associated with slower enzymatic degradation compared to para-substituted analogs, as observed in Rhodococcus opacus strains .

- Ester Linkages : Esters with hydroxyl groups (e.g., 2-hydroxyphenyl or catechol moieties) are more susceptible to hydrolysis than methyl or alkyl esters .

Degradation Pathways and Environmental Persistence

- 3-Chlorobenzoate Degradation: Actinobacteria like Rhodococcus opacus degrade 3-chlorobenzoate via the 4-chlorocatechol pathway. The 3-chlorobenzoate 1,2-dioxygenase (3CBDO) enzyme exhibits substrate specificity distinct from benzoate dioxygenases, favoring meta-chlorinated substrates .

- Role of Hydroxyl Groups: The hydroxyl group in 2-hydroxyphenyl 3-chlorobenzoate may facilitate alternative degradation routes, such as oxidative cleavage or conjugation, compared to non-hydroxylated analogs.

- Genetic Stability : R. opacus 1CP retains a mega-plasmid encoding chlorocatechol degradation genes, suggesting that 3-chlorobenzoate derivatives may persist in environments lacking specialized microbial consortia .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。